molecular formula C11H7ClN2O3 B3037476 1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid CAS No. 478063-67-1

1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No. B3037476
CAS RN: 478063-67-1
M. Wt: 250.64 g/mol
InChI Key: QABLUNAOVCIREM-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid (3-CPCA) is a compound that has been of interest to the scientific and medical communities due to its potential applications in various areas. It is a heterocyclic compound containing both an aromatic ring and a pyridazine ring. It has been studied for its potential use in drug synthesis, as a catalyst, and in photochemistry.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is involved in the synthesis of various compounds. For example, its derivative has been used in the synthesis of a compound with a specific crystal structure determined by X-ray diffraction. This synthesis process includes reactions with chloroformate ethyl ester and other agents, revealing the compound's potential in crystallography and molecular structure analysis (Zou Xia, 2001).

Agricultural Applications

In agriculture, this chemical is used in the synthesis of new pyridazine type hybridizing agents for wheat. An improved synthesis method using 4-chloroaniline as the main material has been developed, highlighting its potential in enhancing agricultural practices (Geng Zeng-yan, 2011).

Antibacterial and Antifungal Applications

Several derivatives of this compound have shown antibacterial and antifungal activities. Research has demonstrated the synthesis of compounds from this acid that exhibit significant antimicrobial properties, which could be useful in developing new antibacterial and antifungal agents (K. Anusevičius et al., 2014).

Applications in Medicinal Chemistry

In medicinal chemistry, compounds synthesized from this acid have shown potential biological activities, including anticonvulsant and muscle relaxant properties. This suggests its relevance in the development of new pharmaceuticals for treating various medical conditions (B. Sharma et al., 2013).

Heterocyclic Chemistry

This compound plays a significant role in heterocyclic chemistry. It is used in the synthesis of various heterocyclic compounds, which are crucial in many areas, including drug development, agricultural chemicals, and dyes. The diverse reactivity and transformation of this compound into different derivatives underscore its importance in synthetic chemistry (V. L. Gein et al., 2009).

properties

IUPAC Name

1-(3-chlorophenyl)-4-oxopyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-7-2-1-3-8(6-7)14-5-4-9(15)10(13-14)11(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABLUNAOVCIREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CC(=O)C(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Reactant of Route 2
1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Reactant of Route 4
1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Reactant of Route 5
1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Reactant of Route 6
1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

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